REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[OH-].[Na+].[C:11]([C:13]1[CH:18]=[CH:17][C:16]([NH:19][C:20](=[O:30])[C:21]([OH:29])([CH3:28])[CH2:22]OS(C)(=O)=O)=[CH:15][C:14]=1[C:31]([F:34])([F:33])[F:32])#[N:12].Cl.C>O.C(O)(C)C>[C:11]([C:13]1[CH:18]=[CH:17][C:16]([NH:19][C:20](=[O:30])[C:21]([OH:29])([CH3:28])[CH2:22][S:8][C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)=[CH:15][C:14]=1[C:31]([F:32])([F:34])[F:33])#[N:12] |f:1.2|
|
Name
|
|
Quantity
|
25.6 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
N-[4-cyano-3-trifluoromethyl-phenyl]-2-hydroxy-3-(methanesulfonyloxy)-2-methyl-propionamide
|
Quantity
|
58.6 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=C(C=C1)NC(C(COS(=O)(=O)C)(C)O)=O)C(F)(F)F
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 25° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Then the mixture was stirred at 25° C. for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
CUSTOM
|
Details
|
Most of the isopropanol was evaporated in vacuum and 250 ml of 2% aqueous sodium hydroxide solution
|
Type
|
ADDITION
|
Details
|
was added to the residue under vigorous stirring
|
Type
|
WAIT
|
Details
|
the crystalline mixture was left for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The dried crystals were recrystallized from a 1:4 mixture of ethyl acetate/petroleum ether, which
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=C(C=C(C=C1)NC(C(CSC1=CC=C(C=C1)F)(C)O)=O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |